molecular formula C17H17ClO3 B5507032 2,6-dimethylphenyl (4-chloro-3-methylphenoxy)acetate

2,6-dimethylphenyl (4-chloro-3-methylphenoxy)acetate

Cat. No. B5507032
M. Wt: 304.8 g/mol
InChI Key: PRVWIZKHIIPCGQ-UHFFFAOYSA-N
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Description

"2,6-dimethylphenyl (4-chloro-3-methylphenoxy)acetate" is a compound that likely involves aromatic halogen substitution reactions, given its structural components. The compound's significance lies in its potential applications in various chemical processes and its role in further chemical synthesis.

Synthesis Analysis

The synthesis of compounds similar to "2,6-dimethylphenyl (4-chloro-3-methylphenoxy)acetate" involves chlorination reactions. For instance, chlorination in acetic acid of related phenols can yield chloromethylene compounds and trichloro ketones, highlighting the role of chlorination in modifying the methyl groups of the phenols (Hartshorn, Judd, & Robinson, 1986). Additionally, the synthesis from 2,4,6-trimethylphenol in the presence of a copper(II) chloride-acetoxime catalyst underlines the importance of specific catalysts and conditions for synthesizing dimethylphenols (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1991).

Molecular Structure Analysis

X-ray crystallography and related techniques are often employed to determine the structure of chlorination products, providing insights into the molecular structure and the effects of substituents on chemical reactivity and properties (Hartshorn et al., 1986).

Chemical Reactions and Properties

The reactivity of similar compounds with molecular chlorine in acetic acid has been studied, revealing insights into 'abnormal' reaction paths and the effects of steric inhibition on the directing power of the acetoxy-group (Mare, Hannan, & Isaacs, 1977). These studies contribute to understanding the chemical reactions and properties of the compound .

Physical Properties Analysis

Physical properties such as crystal structure, solubility, melting and boiling points, and others are crucial for understanding how a compound behaves under various conditions. The synthesis and crystal structure analysis provide insights into these aspects (Sitran, Fregona, Casellato, Vigato, Graziani, & Faraglia, 1986).

Chemical Properties Analysis

Chemical properties, including reactivity with different chemicals, stability under various conditions, and potential for further reactions, are essential for comprehensively understanding the compound. The reactions and transformations under specific conditions offer valuable information about the chemical behavior and properties of the compound (Acharyya, Peng, Lee, & Bhattacharya, 2003).

Scientific Research Applications

Kinetics and Mechanisms of Aromatic Halogen Substitution

One study delves into the kinetics and mechanisms of aromatic halogen substitution, examining the reaction rates and products of chlorination for compounds like 2,6-dimethylphenyl acetate. This research highlights the significant role of "abnormal" reaction paths and electrophilic attack on activated positions, providing insights into substituent effects and steric inhibition on the directing power of the acetoxy-group (Mare, Hannan, & Isaacs, 1977).

Chlorination of Substituted Phenols

Another study focuses on the chlorination reactions of substituted phenols, offering detailed analyses of the resulting products and their structural characteristics. This research presents valuable information on reaction conditions and product yields, contributing to our understanding of chlorination processes in aromatic compounds (Gordon et al., 1994).

Synthesis of Alkyl Substituted p-Benzoquinones

A study on the synthesis of alkyl substituted p-benzoquinones from phenols like 2,6-dimethylphenol using molecular oxygen catalyzed by copper(II) chloride–amine systems provides insights into organic synthesis techniques. This work demonstrates efficient methods for producing benzoquinones, showcasing the catalytic oxidation system's effectiveness (Shimizu et al., 1992).

Toxicity and Anaerobic Biodegradability of Substituted Phenols

Research on the toxicity and anaerobic biodegradability of substituted phenols under methanogenic conditions evaluates compounds like 2,6-dimethylphenol for their environmental impact. This study investigates the compounds' biodegradability and toxicity, offering important data for environmental chemistry and waste management strategies (O'Connor & Young, 1989).

Synthesis and Characterization of Luminescent Chelates

Another study explores the synthesis and characterization of luminescent chelates of europium (III) with specific phenolic compounds. This research contributes to our understanding of chelation chemistry and the potential applications of these chelates in materials science and luminescence studies (Latva, Kulmala, & Haapakka, 1996).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2,6-dimethylphenyl) 2-(4-chloro-3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO3/c1-11-5-4-6-12(2)17(11)21-16(19)10-20-14-7-8-15(18)13(3)9-14/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWIZKHIIPCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylphenyl) 2-(4-chloro-3-methylphenoxy)acetate

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